![molecular formula C11H11O6P B12529429 {[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid CAS No. 797763-17-8](/img/structure/B12529429.png)
{[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate reagents. For example, the synthesis of similar compounds has been achieved using dichloromethane as a solvent and triethylamine as a base at room temperature . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be scaled up to accommodate the production demands, ensuring consistency and quality control throughout the production cycle.
Analyse Chemischer Reaktionen
Types of Reactions
{[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols.
Wissenschaftliche Forschungsanwendungen
{[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of {[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to {[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid include:
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
797763-17-8 |
|---|---|
Molekularformel |
C11H11O6P |
Molekulargewicht |
270.17 g/mol |
IUPAC-Name |
(4-methyl-2-oxochromen-7-yl)oxymethylphosphonic acid |
InChI |
InChI=1S/C11H11O6P/c1-7-4-11(12)17-10-5-8(2-3-9(7)10)16-6-18(13,14)15/h2-5H,6H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
KXCBNFXKHJPBAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)
![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)
![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)

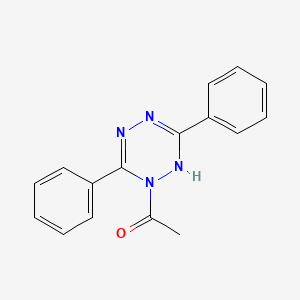
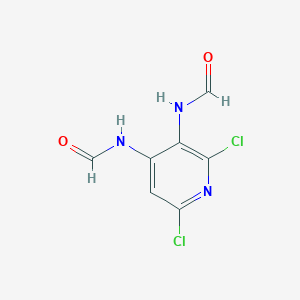
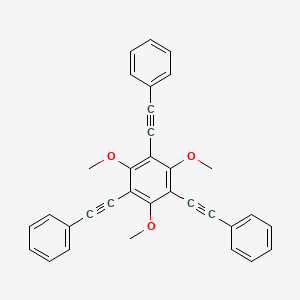



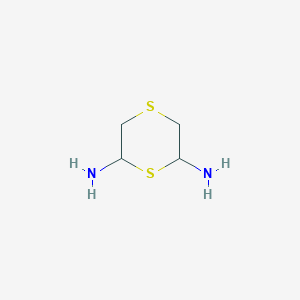
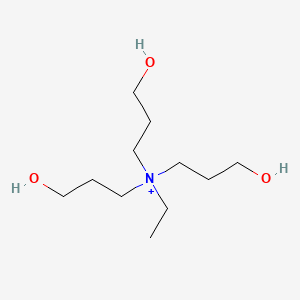
![({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12529421.png)
